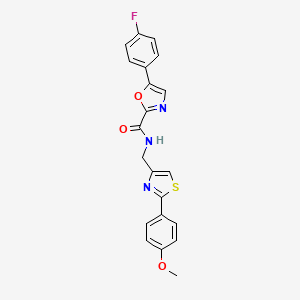
5-(4-fluorophenyl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)oxazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-fluorophenyl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)oxazole-2-carboxamide is a useful research compound. Its molecular formula is C21H16FN3O3S and its molecular weight is 409.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(4-fluorophenyl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)oxazole-2-carboxamide, a compound with a complex heterocyclic structure, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its efficacy against various biological targets, including its antiviral and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is C22H18FN3O3S, with a molecular weight of 423.5 g/mol. The structure features a thiazole ring, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H18FN3O3S |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 1795084-56-8 |
| Density | Not Available |
| Melting Point | Not Available |
Antiviral Activity
Recent studies have highlighted the potential of thiazole derivatives in antiviral applications. For instance, compounds similar to the target compound have shown significant inhibition of viral replication. A study indicated that thiazole derivatives could inhibit the activity of NS5B RNA polymerase, an essential enzyme for viral replication, with IC50 values around 32 μM . Although specific data on the target compound's antiviral activity is limited, its structural analogs suggest promising antiviral potential.
Anticancer Activity
Thiazole-containing compounds have been extensively studied for their anticancer properties. Research indicates that derivatives with similar structures can induce apoptosis in various cancer cell lines. For example, compounds exhibiting structural similarities to our target have shown cytotoxic effects against breast cancer cells with IC50 values ranging from 10 to 20 μM . The mechanism often involves the disruption of mitochondrial membrane potential and induction of oxidative stress.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and viral replication.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to cellular damage and death in cancer cells.
Case Studies
- Antiviral Efficacy : A study conducted on thiazole derivatives demonstrated that certain modifications led to enhanced antiviral activity against hepatitis C virus (HCV), suggesting that similar modifications could be explored for our target compound .
- Cytotoxicity Assessment : In vitro studies on related compounds revealed significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis and necrosis being elucidated through flow cytometry and caspase assays .
特性
IUPAC Name |
5-(4-fluorophenyl)-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-27-17-8-4-14(5-9-17)21-25-16(12-29-21)10-23-19(26)20-24-11-18(28-20)13-2-6-15(22)7-3-13/h2-9,11-12H,10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEZYSLBYFPUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=NC=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














